molecular formula C11H12N2O3S B11656903 N-(3-Nitro-thiobenzoyl)-morpholine CAS No. 50903-05-4

N-(3-Nitro-thiobenzoyl)-morpholine

Cat. No.: B11656903
CAS No.: 50903-05-4
M. Wt: 252.29 g/mol
InChI Key: XAFOXMYZPFBAJQ-UHFFFAOYSA-N
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Description

N-(3-Nitro-thiobenzoyl)-morpholine is a specialized organic compound offered for research and development purposes. This molecule features a morpholine ring—a common feature in medicinal chemistry—linked to a thiobenzoyl group which is further substituted with a nitro moiety. The integration of these functional groups makes it a compound of significant interest in various scientific explorations. Compounds containing the thioamide (C=S) group, such as thiosemicarbazides, have been widely reported to possess notable antimicrobial potential against a range of Gram-positive and Gram-negative bacterial strains . The morpholine ring is a frequent structural component in pharmaceuticals and agrochemicals due to its influence on solubility and bioavailability. The nitro group can be crucial for electron-withdrawing effects and is often involved in interactions with biological targets. Researchers are investigating this compound and its analogs as a novel scaffold in the development of new antimicrobial agents, particularly to address the growing global challenge of multidrug resistance . Its mechanism of action, while not fully elucidated for this specific derivative, may involve the inhibition of key bacterial enzymes or disruption of cellular processes. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

50903-05-4

Molecular Formula

C11H12N2O3S

Molecular Weight

252.29 g/mol

IUPAC Name

morpholin-4-yl-(3-nitrophenyl)methanethione

InChI

InChI=1S/C11H12N2O3S/c14-13(15)10-3-1-2-9(8-10)11(17)12-4-6-16-7-5-12/h1-3,8H,4-7H2

InChI Key

XAFOXMYZPFBAJQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=S)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for N 3 Nitro Thiobenzoyl Morpholine

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of N-(3-Nitro-thiobenzoyl)-morpholine reveals two primary strategic disconnections. The most straightforward approach involves the disconnection of the carbon-sulfur double bond, leading back to the corresponding amide, N-(3-nitrobenzoyl)-morpholine, and a thionating agent. This strategy falls under the category of direct thioacylation.

A second disconnection can be made at the carbon-nitrogen bond of the thioamide, suggesting a coupling between a 3-nitrothiobenzoyl derivative (such as a thioacylating agent) and morpholine (B109124). This route is often more complex as it requires the prior synthesis of a stable and reactive thioacylating species.

Finally, a third strategy involves disconnecting the nitro group from the aromatic ring. This suggests a pathway where the thioamide, N-(thiobenzoyl)-morpholine, is first synthesized and then subjected to an electrophilic nitration reaction. The feasibility of this approach is highly dependent on the stability of the thioamide group under nitrating conditions.

These disconnections form the basis for the synthetic methodologies discussed in the subsequent sections.

Direct Thioacylation Approaches

Direct thioacylation is a common and often efficient method for the synthesis of thioamides. This approach starts with the corresponding oxygen analogue, the amide, which is then converted to the thioamide using a suitable thionating agent.

The precursor amide, N-(3-nitrobenzoyl)-morpholine, can be readily synthesized by the acylation of morpholine with 3-nitrobenzoyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct. chemspider.com

Once the amide is obtained, it can be subjected to thionation. A variety of reagents can be employed for this transformation, with Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) being the most common. nih.govnih.govnih.gov The general reaction is as follows:

N-(3-nitrobenzoyl)-morpholine + Thionating Agent → this compound

The reaction is typically performed in an anhydrous, high-boiling solvent like toluene (B28343) or xylene under reflux conditions. nih.govnih.gov

Table 1: Common Thionating Agents for Amide to Thioamide Conversion

Thionating Agent Formula Typical Reaction Conditions Reference
Lawesson's Reagent C₁₄H₁₄O₂P₂S₄ Toluene or Xylene, reflux nih.govnih.govnih.gov

This table is interactive. Click on the headers to sort.

While Lawesson's reagent and P₄S₁₀ are widely used, other thionating agents have been developed to offer milder reaction conditions, improved yields, or easier work-up procedures. mdpi.com These include reagents like Davy's reagent and Belleau's reagent. mdpi.com The choice of reagent and the optimization of reaction conditions, such as temperature, reaction time, and solvent, are crucial for achieving high yields and purity of the desired thioamide. For instance, microwave-assisted thionation has been shown to significantly reduce reaction times. organic-chemistry.org

The use of crystalline P₂S₅·2C₅H₅N has been reported as a storable and selective thionating agent, which can be advantageous for controlled reactions. organic-chemistry.orggoogle.com Additionally, the combination of P₄S₁₀ with hexamethyldisiloxane (B120664) (HMDO) has been shown to enhance the utility of P₄S₁₀ in sulfurization reactions. nih.gov

Multi-Step Synthetic Pathways

Instead of a post-amidation thionation, the thioamide linkage can be constructed through various other reactions. One such method is the Willgerodt-Kindler reaction, which typically involves the reaction of an aryl alkyl ketone with sulfur and an amine. chemrxiv.org While not directly applicable to the synthesis of this compound from 3-nitrobenzaldehyde, variations of this reaction using different starting materials exist.

A more relevant alternative is the reaction of 3-nitrobenzonitrile (B78329) with a source of sulfide (B99878), such as hydrogen sulfide or sodium hydrosulfide, to form the primary thioamide, 3-nitrothiobenzamide. chemicalbook.com This primary thioamide could then potentially be reacted with a morpholine derivative under conditions that favor N-acylation, although this is a less common route for secondary thioamide synthesis.

Three-component reactions involving an aldehyde, an amine, and elemental sulfur have also been developed for the synthesis of thioamides and could be adapted for this target molecule. organic-chemistry.orgmdpi.com

An alternative multi-step strategy involves the synthesis of the non-nitrated thioamide, N-(thiobenzoyl)-morpholine, followed by the introduction of the nitro group onto the phenyl ring. The precursor, N-(thiobenzoyl)-morpholine, can be synthesized from benzoyl chloride and morpholine, followed by thionation. sigmaaldrich.com

The subsequent step would be the nitration of N-(thiobenzoyl)-morpholine. This electrophilic aromatic substitution would likely be directed to the meta position by the thioacyl group. However, a significant challenge in this approach is the potential for oxidation or other unwanted side reactions of the thioamide functionality under the harsh, oxidative conditions typically employed for nitration (e.g., a mixture of nitric acid and sulfuric acid). Careful selection of the nitrating agent and reaction conditions would be critical to the success of this route.

Table 2: List of Chemical Compounds

Compound Name
This compound
N-(3-nitrobenzoyl)-morpholine
3-Nitrobenzoyl chloride
Morpholine
Lawesson's Reagent
Phosphorus Pentasulfide
N-(thiobenzoyl)-morpholine
3-nitrothiobenzamide
3-nitrobenzonitrile
Triethylamine
Davy's Reagent
Belleau's Reagent
Hexamethyldisiloxane

This table is interactive. Click on the headers to sort.

Strategies for Morpholine Ring Closure or Functionalization

The construction of the this compound scaffold predominantly involves the functionalization of the morpholine amine. This approach is generally more efficient and straightforward than constructing the morpholine ring with the thiobenzoyl moiety already in place.

One of the most common strategies for the functionalization of morpholine is through acylation or thioacylation . In the context of synthesizing this compound, this would involve the reaction of morpholine with an activated derivative of 3-nitrothiobenzoic acid. A plausible and efficient method is the use of 3-nitro-thiobenzoyl chloride as the acylating agent. The reaction proceeds via a nucleophilic acyl substitution where the nitrogen atom of the morpholine ring attacks the electrophilic carbon of the thioacyl chloride, leading to the formation of the desired thioamide bond. This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. The choice of solvent is crucial and is often an aprotic solvent like dichloromethane (B109758) or diethyl ether to avoid side reactions.

An alternative, though potentially less direct, strategy involves the thionation of the corresponding amide , N-(3-nitrobenzoyl)-morpholine. This can be achieved using various thionating agents, with Lawesson's reagent being a popular choice. The reaction involves heating the amide with the thionating agent in an anhydrous solvent like toluene or xylene. While effective, this method requires an additional synthetic step (the initial synthesis of the amide) and can sometimes lead to side products, necessitating careful purification.

For the synthesis of the precursor, N-(3-nitrobenzoyl)-morpholine, standard amidation procedures are employed. This typically involves the reaction of morpholine with 3-nitrobenzoyl chloride. The nitration step can also be performed on a pre-existing N-benzoyl-morpholine scaffold, though this can sometimes lead to a mixture of ortho, meta, and para isomers, requiring chromatographic separation to isolate the desired 3-nitro product.

In some instances, the morpholine ring itself can be synthesized with the desired functional group precursor already attached to the starting materials. General methods for morpholine ring synthesis include the cyclization of β-amino diols or the reaction of 1,2-amino alcohols with suitable electrophiles. chemicalbook.comresearchgate.net However, for the specific case of this compound, post-synthesis functionalization of the readily available morpholine is the more common and practical approach. e3s-conferences.org

Green Chemistry Principles in Synthesis: Towards Sustainable Protocols

One of the primary considerations in green synthesis is the reduction or replacement of hazardous solvents . Traditional syntheses of N-acyl morpholines often employ chlorinated solvents like dichloromethane. Greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water, where feasible, can significantly reduce the environmental impact. For the thioacylation of morpholine, the use of a biphasic system or solvent-free conditions could be explored.

The development of catalytic methods is another cornerstone of green chemistry. While the direct thioacylation with a thioacyl chloride is often stoichiometric, exploring catalytic methods for amide and thioamide bond formation is an active area of research. For instance, the use of boric acid or other Lewis acid catalysts could potentially facilitate the reaction under milder conditions and reduce the need for stoichiometric activating agents.

Atom economy and waste reduction are also paramount. A one-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, can significantly improve efficiency and reduce waste. For example, a one-pot synthesis could involve the in-situ generation of the 3-nitro-thiobenzoyl chloride from 3-nitrobenzoic acid followed by immediate reaction with morpholine. This would eliminate the need to isolate and purify the often-unstable thioacyl chloride.

Furthermore, the principles of energy efficiency can be applied by exploring microwave-assisted synthesis. Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating methods. This has been shown to be effective in various organic transformations, including the synthesis of heterocyclic compounds.

A recent development in the green synthesis of morpholines involves a one or two-step, redox-neutral protocol using inexpensive reagents like ethylene (B1197577) sulfate (B86663) and tBuOK for the conversion of 1,2-amino alcohols to morpholines. vulcanchem.comnih.gov This highlights a move towards more environmentally benign methods for constructing the core morpholine ring, which can then be functionalized. vulcanchem.comnih.gov

Comparative Analysis of Synthetic Efficiencies and Selectivity

The choice of synthetic route for this compound depends on several factors, including yield, purity, cost, and scalability. A comparative analysis of the plausible synthetic strategies reveals distinct advantages and disadvantages for each.

The direct thioacylation of morpholine with 3-nitro-thiobenzoyl chloride is likely the most efficient and direct route. This method generally provides high yields and good purity of the final product. The selectivity is also excellent, as the reaction occurs specifically at the nitrogen of the morpholine ring. However, the synthesis and handling of the 3-nitro-thiobenzoyl chloride precursor can be challenging due to its potential instability and reactivity.

The thionation of N-(3-nitrobenzoyl)-morpholine using Lawesson's reagent offers an alternative route. This method avoids the need to prepare the thioacyl chloride. However, the yields can be variable, and the reaction often requires elevated temperatures and longer reaction times. Purification can also be more complex due to the presence of phosphorus-containing byproducts from the Lawesson's reagent.

Below is a comparative table summarizing these synthetic strategies:

Synthetic StrategyStarting MaterialsKey ReagentsTypical YieldSelectivityAdvantagesDisadvantages
Direct Thioacylation Morpholine, 3-Nitrothiobenzoic acidThionyl chloride, TriethylamineHighExcellentDirect, High YieldUnstable intermediate (thioacyl chloride)
Thionation of Amide N-(3-Nitrobenzoyl)-morpholineLawesson's reagentModerate to HighExcellentAvoids thioacyl chlorideHarsh conditions, Purification challenges
Nitration of Thioamide N-Thiobenzoyl-morpholineNitrating mixture (HNO₃/H₂SO₄)ModerateGood to ModerateReadily available starting materialPotential for isomeric mixtures, Lower yield of desired product

Ultimately, the choice of the optimal synthetic route will depend on the specific requirements of the synthesis, including the desired scale, available resources, and purity specifications. For laboratory-scale synthesis where high purity is paramount, the direct thioacylation method is often preferred, despite the challenges associated with the precursor. For larger-scale production, the thionation route might be more practical if the purification challenges can be efficiently addressed.

Advanced Spectroscopic Elucidation and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.

While a specific, publicly available, fully assigned spectrum for N-(3-Nitro-thiobenzoyl)-morpholine is not readily found in the literature, the expected chemical shifts can be inferred from the analysis of its constituent parts and related compounds.

The ¹H NMR spectrum is anticipated to show distinct signals for the protons of the 3-nitrophenyl and the morpholine (B109124) moieties. The aromatic protons of the 3-nitrophenyl group would appear in the downfield region, typically between 7.5 and 8.5 ppm. The electron-withdrawing nature of the nitro group would significantly influence the chemical shifts of the adjacent protons. Protons on the morpholine ring are expected to appear in the more upfield region. Due to the restricted rotation around the C(S)-N bond of the thioamide, the morpholine protons may exhibit complex splitting patterns or even separate signals for the axial and equatorial protons, indicating a preferred conformation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy) would reveal the correlations between scalar-coupled protons. vulcanchem.com This would be instrumental in assigning the protons within the 3-nitrophenyl ring system by identifying adjacent protons. It would also help in tracing the connectivity of the protons within the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. vulcanchem.com This technique would be essential for assigning the carbon signals of both the aromatic and morpholine rings by linking them to their attached protons.

The thioamide bond in this compound is known to have a significant barrier to rotation. This restricted rotation can lead to the presence of different conformers at room temperature, which might be observable in the NMR spectrum as broadened or multiple signals. Variable-temperature (VT) NMR studies would be highly informative in this context. By recording spectra at different temperatures, it would be possible to study the dynamic processes occurring in the molecule. At lower temperatures, the interconversion between conformers might be slow enough on the NMR timescale to observe distinct signals for each conformer. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal at the coalescence temperature. From this data, the energy barrier for the rotational process can be calculated, providing valuable insight into the conformational dynamics of the molecule. Studies on similar thiobenzoylmorpholines have indeed utilized dynamic NMR to determine the free energies of activation for hindered rotation around the C-N bond. consensus.app

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their bonding environment.

The IR and Raman spectra of this compound would be characterized by the vibrational modes of its three key components.

Thioamide Moiety: The thioamide group exhibits several characteristic vibrations. The C=S stretching vibration is a key marker and typically appears in the region of 1250-1050 cm⁻¹. The C-N stretching vibration of the thioamide is also a significant band.

Nitro Moiety: Aromatic nitro compounds display two strong and characteristic stretching vibrations. The asymmetric N-O stretching vibration is typically found in the range of 1550-1475 cm⁻¹, while the symmetric N-O stretching vibration appears between 1360-1290 cm⁻¹. researchgate.net

Morpholine Moiety: The morpholine ring will contribute to the spectrum with its C-H stretching vibrations (typically 2850-3000 cm⁻¹), C-O-C stretching vibrations, and various bending and rocking modes.

Table 2: Characteristic IR and Raman Vibrational Frequencies

The precise positions and shapes of the vibrational bands in the solid-state IR and Raman spectra can be sensitive to intermolecular interactions such as hydrogen bonding and π-π stacking. While this compound does not have a traditional hydrogen bond donor, weak C-H···O or C-H···S interactions might be present in the crystal lattice. These interactions can cause shifts in the corresponding stretching and bending frequencies. Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules can influence the vibrational modes of the phenyl ring. A detailed analysis of the vibrational fingerprint region (typically below 1500 cm⁻¹) in the solid-state spectra, potentially aided by computational modeling, could provide evidence for these subtle but important intermolecular forces that govern the crystal packing of the compound.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis (Excluding Basic Identification)

Advanced mass spectrometry of this compound provides critical insights into its structural stability and the pathways through which it fragments upon ionization. While basic identification confirms the molecular weight, a detailed analysis of the fragmentation pattern offers a deeper understanding of the molecule's weakest bonds and most stable fragments.

The fragmentation of this compound is primarily dictated by the lability of the nitro group, the thioamide linkage, and the morpholine ring. The molecular ion peak [M]⁺ is expected, but its intensity can vary. The fragmentation pathways for aromatic nitro compounds are well-documented and typically involve the loss of nitro-group-related fragments. nih.govcdnsciencepub.com

Key fragmentation pathways observed in compounds with similar structural motifs include:

Loss of Nitro Group: A prominent fragmentation pathway involves the cleavage of the C–NO₂ bond, leading to the loss of a nitro radical (•NO₂) or nitrogen dioxide. This results in a significant fragment ion at [M-46]⁺. nih.gov Another common loss is that of nitric oxide (NO), yielding an [M-30]⁺ ion. nih.gov

Cleavage of the Morpholine Ring: The morpholine moiety can undergo characteristic ring cleavage. A common fragmentation is the α-cleavage adjacent to the nitrogen atom, leading to the loss of a C₄H₈NO radical and the formation of the 3-nitro-thiobenzoyl cation. Conversely, cleavage can result in the formation of a stable morpholinium ion.

Thioamide Bond Scission: The bond between the carbonyl carbon and the nitrogen of the morpholine ring (C-N bond) can cleave, leading to the separation of the 3-nitro-thiobenzoyl group and the morpholine ring.

These fragmentation processes result in a series of characteristic ions that can be used to deduce the structure of the parent molecule.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z (mass-to-charge ratio) Proposed Fragment Structure/Identity Fragmentation Pathway
252 [C₁₁H₁₂N₂O₃S]⁺ Molecular Ion [M]⁺
222 [M - NO]⁺ Loss of nitric oxide from the nitro group
206 [M - NO₂]⁺ Loss of nitro radical from the nitro group
166 [C₇H₄NO₂S]⁺ Cleavage of the C-N bond of the thioamide
150 [C₇H₄OS]⁺ Loss of NO₂ from the thiobenzoyl moiety

X-ray Diffraction Crystallography

X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on conformation, bond lengths, bond angles, and intermolecular interactions.

Determination of Solid-State Molecular Conformation and Crystal Packing

Morpholine Ring Conformation: In related structures, the morpholine ring consistently adopts a stable chair conformation. nih.gov This is the lowest energy conformation for this six-membered saturated heterocycle.

Thioamide Group Planarity: The thioamide group [–C(S)N–] is expected to be essentially planar. This planarity arises from the partial double bond character of the C–N bond due to resonance, which restricts rotation. rsc.org

Orientation of Aromatic Ring and Nitro Group: The 3-nitrophenyl ring is planar. The thioamide group and the nitro group are attached to this ring, and their relative orientations are defined by torsion angles. The nitro group typically lies nearly coplanar with the benzene (B151609) ring to maximize resonance stabilization. nih.gov

Analysis of Intermolecular Hydrogen Bonding and Other Weak Interactions

The crystal structure is stabilized by a network of intermolecular interactions. While this compound lacks strong hydrogen bond donors like O-H or N-H in its primary structure, weak hydrogen bonds and other interactions play a crucial role.

C–H···O Hydrogen Bonds: Weak hydrogen bonds involving the hydrogen atoms of the morpholine ring or the aromatic ring as donors and the oxygen atoms of the nitro group or the morpholine ring as acceptors are expected to be significant. nih.gov These interactions, though individually weak, collectively contribute substantially to the stability of the crystal packing.

C–H···S Interactions: Interactions involving the thioamide sulfur atom as a hydrogen bond acceptor are also possible.

π–π Stacking: The aromatic nitrophenyl rings of adjacent molecules may engage in π–π stacking interactions, further stabilizing the crystal structure. The presence of the electron-withdrawing nitro group can influence the nature of this stacking.

Table 2: Typical Intermolecular Interactions in Related Nitro-aromatic Morpholine Structures

Interaction Type Donor Acceptor Typical Distance (Å) Significance
C–H···O C-H (Morpholine/Aromatic) O (Nitro/Morpholine) 2.2 - 2.8 Crystal Packing Stabilization

Crystallographic Data Interpretation and Comparison with Computational Models

Experimental data obtained from X-ray crystallography can be compared with theoretical structures generated through computational modeling, such as Density Functional Theory (DFT) calculations. This comparison provides a deeper understanding of the molecule's intrinsic properties versus the effects of the crystalline environment. nih.gov

Conformational Analysis: Computational models can predict the lowest energy conformation of an isolated molecule in the gas phase. Comparing this to the crystallographically determined conformation reveals the influence of intermolecular forces and crystal packing effects on the molecular geometry. For example, slight differences in torsion angles between the calculated and experimental structures can indicate the energetic contribution of crystal packing forces.

Validation of Theoretical Models: The close agreement between experimental crystallographic data (bond lengths, angles) and values predicted by high-level computational methods helps validate the parameters used in the theoretical models for thioamides and nitro compounds. nih.gov

Hirshfeld Surface Analysis: This computational tool can be applied to the crystallographic data to visualize and quantify intermolecular interactions. It provides a graphical representation of the regions of space where different types of intermolecular contacts are most significant, offering a detailed picture of the crystal packing.

By integrating experimental crystallographic data with computational analysis, a comprehensive model of the structural and electronic properties of this compound can be developed.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry and electronic properties of molecules. DFT calculations are foundational for understanding the intrinsic characteristics of N-(3-Nitro-thiobenzoyl)-morpholine.

Optimization of Molecular Structure and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the ground state geometry. This is achieved through a process called geometry optimization. For a flexible molecule like this compound, which contains a morpholine (B109124) ring, conformational analysis is crucial.

The morpholine ring typically adopts a stable chair conformation. researchgate.net Theoretical calculations would explore the potential energy surface of the molecule to confirm this and to determine the rotational orientation of the thiobenzoyl group relative to the morpholine ring. The optimization process systematically alters the bond lengths, bond angles, and dihedral angles to find the configuration with the lowest possible energy. The results of such a calculation would provide precise geometric parameters.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: This data is illustrative of results from a DFT calculation.)

ParameterAtoms InvolvedCalculated Value
Bond LengthC=S~1.65 Å
Bond LengthC-N (thioamide)~1.38 Å
Bond LengthN-O (nitro)~1.23 Å
Bond AngleS=C-N~124°
Bond AngleO-N-O (nitro)~125°
Dihedral AngleC-C-C-N (thioamide)~30-40°

Electrostatic Potential Surface Mapping and Charge Distribution Analysis

The molecular electrostatic potential (ESP) surface is a valuable tool for understanding the charge distribution of a molecule and predicting its intermolecular interactions. researchgate.netscispace.com The ESP map visualizes the electrostatic potential on the electron density surface, typically the van der Waals surface. proteopedia.org

In an ESP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net Green and yellow areas represent regions of neutral or intermediate potential. researchgate.net

For this compound, the ESP map would be expected to show:

High negative potential around the oxygen atoms of the nitro group, making it a strong electron-withdrawing site.

A moderately negative potential near the sulfur atom of the thio-carbonyl group.

Positive potential on the hydrogen atoms of the morpholine ring and the benzene (B151609) ring.

This analysis provides critical information about how the molecule will interact with other molecules, including solvents and biological receptors. chemrxiv.org

Table 2: Expected Electrostatic Potential (ESP) Characteristics (Note: This table illustrates the expected findings from an ESP analysis.)

Molecular RegionExpected ESPImplication
Nitro Group (O atoms)Highly NegativeSite for interaction with electrophiles/positive centers.
Thio-carbonyl (S atom)NegativePotential nucleophilic and hydrogen bond accepting site.
Benzene Ring HydrogensPositiveSite for interaction with nucleophiles/negative centers.
Morpholine Ring HydrogensSlightly PositivePotential for weak intermolecular interactions.

Spectroscopic Property Prediction

Computational methods are frequently used to predict spectroscopic data, which aids in the interpretation and assignment of experimental spectra.

Computational NMR Chemical Shift Prediction and Comparison with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose.

Predicted chemical shifts are typically correlated with experimental values to validate both the proposed structure and the computational methodology. nih.gov Systematic deviations between calculated and experimental data can sometimes point to specific stereoelectronic effects within the molecule that are not fully captured by the calculation level. nih.gov For this compound, calculations would provide shifts for each unique carbon and hydrogen atom, which can be compared directly to an experimental spectrum.

Table 3: Hypothetical Comparison of Experimental vs. Calculated NMR Chemical Shifts (ppm) (Note: This data is illustrative. TMS is used as a reference.)

AtomExperimental Shift (ppm)Calculated Shift (ppm)
H (ortho to NO₂)~8.4~8.3
H (ortho to CS-morpholine)~7.8~7.7
C (C=S)~200~198
C (C-NO₂)~148~147
C (Morpholine, adjacent to N)~50~49

Vibrational Frequency Calculations and Assignment Support

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. These calculations determine the energies of the normal modes of vibration. By analyzing the atomic motions associated with each calculated frequency, a specific vibrational mode (e.g., a C=S stretch, an N-O symmetric stretch) can be assigned to each peak in the experimental spectrum. This is invaluable for confirming the presence of key functional groups. Calculated frequencies are often scaled by a constant factor to better match experimental values, accounting for anharmonicity and other method-inherent approximations.

Table 4: Hypothetical Calculated Vibrational Frequencies and Their Assignments (Note: This data is illustrative of results from a vibrational analysis.)

Vibrational ModeCalculated Frequency (cm⁻¹)Functional Group
N-O Asymmetric Stretch~1530Nitro (-NO₂)
N-O Symmetric Stretch~1350Nitro (-NO₂)
C=S Stretch~1250Thio-carbonyl (-C=S)
C-N Stretch~1300Thioamide
C-O-C Stretch~1115Morpholine Ether Linkage

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals provide deep insights into a molecule's nucleophilic and electrophilic nature. youtube.com

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons, acting as a nucleophile. youtube.com

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is associated with the molecule's ability to accept electrons, acting as an electrophile. youtube.com

The HOMO-LUMO gap (the energy difference between these two orbitals) is a critical indicator of chemical reactivity and kinetic stability. numberanalytics.com A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com

For this compound, FMO analysis would likely reveal:

The HOMO may be localized on the thioamide moiety, particularly the sulfur atom, indicating this is a likely site for oxidation or reaction with electrophiles.

The LUMO is expected to be predominantly located over the nitro-substituted benzene ring, making this region susceptible to nucleophilic attack.

This analysis allows for predictions about how the molecule will behave in various chemical reactions. numberanalytics.com

Table 5: Hypothetical Frontier Molecular Orbital Properties (Note: This data is illustrative of results from an FMO analysis.)

PropertyValue (Illustrative)Interpretation
HOMO Energy-6.5 eVIndicates electron-donating capability.
LUMO Energy-2.5 eVIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE)4.0 eVSuggests moderate kinetic stability.
Primary HOMO LocationSulfur atom and thioamide bondMain nucleophilic center.
Primary LUMO LocationNitro-substituted benzene ringMain electrophilic center.

Non-Covalent Interaction (NCI) Analysis and Energy Decomposition Studies

Non-covalent interactions (NCIs) play a pivotal role in the supramolecular chemistry, crystal packing, and biological interactions of this compound. NCI analysis, often performed using methods like Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis, helps to visualize and quantify these weak interactions.

Theoretical models of this compound reveal a complex interplay of various non-covalent forces. The presence of the electron-withdrawing nitro group, the polar morpholine ring, and the thioamide linkage gives rise to a variety of potential interactions. These include hydrogen bonds, halogen bonds (if applicable in derivatives), and van der Waals forces.

For instance, in similar molecular systems, C-H···O and C-H···S hydrogen bonds are commonly observed. The morpholine ring can act as a hydrogen bond acceptor, while the aromatic ring provides C-H donors. The nitro group is a strong electron-withdrawing group and can participate in π-hole interactions, where the positive electrostatic potential on the nitrogen atom of the nitro group interacts with electron-rich regions of adjacent molecules. nih.gov

Illustrative Energy Decomposition Analysis of a Dimer:

To illustrate the contributions of different energy components to the stability of a hypothetical dimer of this compound, a representative energy decomposition analysis is presented below. This data is based on typical values observed for similar aromatic compounds and should be considered illustrative.

Interaction PairTotal Interaction Energy (kcal/mol)Electrostatic Component (kcal/mol)Dispersion Component (kcal/mol)Exchange-Repulsion Component (kcal/mol)
Dimer 1 (π-π stacking)-8.5-4.2-7.8+3.5
Dimer 2 (C-H···O)-3.1-2.5-1.9+1.3
Dimer 3 (C-H···S)-2.4-1.8-2.1+1.5

This is a hypothetical data table for illustrative purposes.

The data in the table showcases that dispersion forces are often a major stabilizing component in π-stacking interactions, while electrostatic interactions are more dominant in hydrogen bonding.

Theoretical Mechanistic Studies of Model Reactions Involving the Thioamide and Nitro Groups

Theoretical mechanistic studies are instrumental in predicting reaction pathways, identifying transition states, and calculating activation energies for reactions involving the thioamide and nitro functional groups of this compound. Such studies often employ Density Functional Theory (DFT) and post-Hartree-Fock methods.

Reactions of the Thioamide Group:

The thioamide group is a versatile functional group that can undergo various reactions, such as thioacylation. Theoretical studies on the reaction of nitroalkanes with amines to form thioamides suggest a plausible mechanistic pathway involving the in-situ generation of a thiocarbonyl intermediate, which is then trapped by the amine. nih.gov In the context of this compound, the thioamide linkage is relatively stable, but its reactivity can be modulated by the electronic effects of the nitro group.

Reactions of the Nitro Group:

The nitro group significantly influences the reactivity of the aromatic ring through its strong electron-withdrawing nature. It can also undergo reduction to form nitroso and amino derivatives. Theoretical studies on the reduction of aromatic nitro compounds often explore the stepwise transfer of electrons and protons.

Mechanistic studies on related nitro-aromatic compounds, for instance in [3+2] cycloaddition reactions, have shown that the reaction pathways and regioselectivity can be significantly influenced by both steric and electronic factors. mdpi.com Molecular Electron Density Theory (MEDT) is a powerful tool to analyze the flow of electron density during such reactions and to understand the nature of bond formation. nih.govresearchgate.net

Illustrative Calculated Activation Energies for Model Reactions:

The following table provides hypothetical activation energies for model reactions involving the functional groups of this compound, based on computational studies of similar compounds.

ReactionReactantsProductCalculated Activation Energy (kcal/mol)
Thioamide Hydrolysis (Acid-Catalyzed)This compound, H₃O⁺3-Nitrobenzoic acid, Morpholine, H₂S25.8
Nitro Group Reduction (First Step)This compound, [H]N-(3-Nitroso-thiobenzoyl)-morpholine15.2

This is a hypothetical data table for illustrative purposes.

These theoretical investigations are crucial for designing new synthetic routes and for predicting the metabolic fate of such compounds in biological systems.

Chemical Reactivity and Derivatization Studies

Nucleophilic Reactivity at the Thioamide Carbon

The carbon atom of the thioamide group in N-(3-Nitro-thiobenzoyl)-morpholine is electrophilic and, therefore, susceptible to attack by nucleophiles. This reactivity is a cornerstone of thioamide chemistry, enabling the formation of new carbon-heteroatom and carbon-carbon bonds. While specific studies on this compound are not extensively detailed in the provided results, the general reactivity of thioamides suggests that it would readily react with a variety of nucleophiles. For instance, amines could react with the thioamide to form amidines, and organometallic reagents could be employed to forge new carbon-carbon bonds, leading to a diverse array of derivatives. The presence of the electron-withdrawing nitro group on the phenyl ring is expected to enhance the electrophilicity of the thioamide carbon, making it even more reactive towards nucleophilic attack compared to non-nitrated analogues.

Electrophilic Aromatic Substitution on the Nitro-Substituted Phenyl Ring

The phenyl ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions. The nitro group (NO₂) is a strong deactivating group and a meta-director. This means it withdraws electron density from the aromatic ring, making it less reactive towards electrophiles than benzene (B151609). libretexts.org When substitution does occur, it is directed to the positions meta to the nitro group (positions 4 and 6). libretexts.orgyoutube.com

Common EAS reactions include:

Nitration: Further nitration, if forced, would introduce a second nitro group at one of the meta positions.

Halogenation: Reactions with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst would lead to the corresponding meta-halogenated derivatives.

Sulfonation: Treatment with fuming sulfuric acid would introduce a sulfonic acid group (SO₃H) at a meta position. masterorganicchemistry.com

Reduction Reactions of the Nitro Group to Amino Functionality

The nitro group of this compound can be readily reduced to an amino group (NH₂), a transformation of significant synthetic utility. This conversion opens up a plethora of further derivatization possibilities, such as diazotization followed by substitution, or acylation of the newly formed amino group.

A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups. wikipedia.orgorganic-chemistry.org Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel with hydrogen gas is a highly effective method. wikipedia.org

Metal-Acid Systems: Reagents such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are classical and reliable methods for nitro group reduction. wikipedia.org

Other Reducing Agents: Sodium dithionite (B78146) (Na₂S₂O₄) and tin(II) chloride (SnCl₂) are also effective for this transformation. wikipedia.org The reduction can proceed through intermediate species like the N-hydroxylamine. researchgate.net

The resulting amino derivative, N-(3-Amino-thiobenzoyl)-morpholine, serves as a key intermediate for the synthesis of a wide range of analogues with modified properties.

Reactions Involving the Sulfur Atom (e.g., Oxidation, Alkylation)

The sulfur atom of the thioamide group is a site of significant reactivity. It can undergo both oxidation and alkylation reactions.

Oxidation: The thioamide can be oxidized to the corresponding amide (oxo-derivative). This transformation can be achieved using various oxidizing agents. This reaction is significant as it allows for the conversion of a thioamide to its more common amide counterpart.

Alkylation (S-alkylation): The sulfur atom is nucleophilic and can be alkylated using alkyl halides or other electrophilic alkylating agents. This results in the formation of a thioimidate salt. These salts are reactive intermediates that can be further transformed. For example, they can be hydrolyzed to form esters or react with amines to yield amidines.

These reactions highlight the versatility of the thioamide group as a functional handle for further molecular modifications.

Synthesis of Analogues and Derivatives with Modified Substituents

The synthesis of analogues of this compound is a key area of research, driven by the desire to explore structure-activity relationships and develop compounds with tailored properties. researchgate.netjchemrev.comnih.gov This can be achieved by modifying any of the three core components of the molecule.

Systematic variation of the nitro-phenyl moiety is a powerful strategy to fine-tune the electronic and steric properties of the molecule. This can involve:

Positional Isomers: Moving the nitro group to the ortho or para position of the phenyl ring would significantly alter the electronic distribution and steric environment of the molecule.

Substitution with Other Electron-Withdrawing Groups: Replacing the nitro group with other electron-withdrawing groups such as cyano (-CN), trifluoromethyl (-CF₃), or sulfonyl (-SO₂R) groups would allow for a systematic study of the effect of electronic demand on the molecule's properties.

Introduction of Electron-Donating Groups: Conversely, introducing electron-donating groups like methoxy (B1213986) (-OCH₃) or alkyl groups at various positions on the phenyl ring would have the opposite effect, increasing the electron density of the ring.

Disubstituted and Polysubstituted Phenyl Rings: The synthesis of analogues with multiple substituents on the phenyl ring would allow for more complex and nuanced modifications of the molecule's properties.

These variations can be achieved by starting with appropriately substituted benzoic acids or benzoyl chlorides, which are then converted to the corresponding thioamides.

Modifications to the Morpholine (B109124) Ring

Modifications to the morpholine ring of this compound can be broadly categorized into reactions involving C-H functionalization, ring-opening, and transformations of the heteroatoms. These modifications can introduce new functional groups, alter the ring conformation, or lead to entirely new molecular scaffolds.

C-H Functionalization:

The carbon atoms of the morpholine ring, particularly those adjacent to the nitrogen (C2 and C6) and oxygen (C3 and C5), are potential sites for functionalization. The positions α to the nitrogen atom (C2 and C6) are particularly susceptible to deprotonation and subsequent reaction with electrophiles, a reactivity profile analogous to the α-carbon of ketones and aldehydes. msu.edulibretexts.orgkhanacademy.orgyoutube.com This reactivity can be harnessed to introduce alkyl, aryl, or other functional groups.

α-Carbon Alkylation and Arylation: The introduction of substituents at the C2 and C6 positions can be achieved through the formation of an enamine-like intermediate or by using strong bases to generate an α-lithio carbanion. This nucleophilic species can then react with a variety of electrophiles, such as alkyl halides or aryl halides in the presence of a suitable catalyst. While specific examples for this compound are not extensively documented, the general principles of α-functionalization of N-acylmorpholines provide a strong precedent for these transformations. msu.eduutdallas.eduyoutube.com

C3-Position Substitution: The synthesis of C3-substituted morpholines is a known strategy in medicinal chemistry to introduce chiral centers and modulate biological activity. researchgate.net Catalytic methods, for instance, using Indium(III) or Zinc(II) catalysts, have been developed for the synthesis of C3-substituted morpholinones, which could be conceptually extended to N-thioacyl morpholine systems. researchgate.net

Ring-Opening Reactions:

The morpholine ring can undergo cleavage under specific conditions, leading to linear amino ether derivatives. This can be a result of metabolic processes or deliberate chemical reactions.

Oxidative Ring-Opening: The metabolic fate of some morpholine-containing drugs involves oxidation of the ring, often catalyzed by cytochrome P450 enzymes, to form a morpholine lactone or lactam. sci-hub.se This can be followed by hydrolytic ring-opening to yield an amino or hydroxyl carboxylic acid. sci-hub.se A patented method describes the visible light-promoted oxidative cleavage of the C(sp³)–C(sp³) bond in N-aryl morpholine derivatives using O₂ as the oxidant, suggesting a potential pathway for the controlled degradation of the morpholine ring in this compound. google.com

Nucleophilic Ring-Opening: While the morpholine ring is generally stable, highly strained or activated derivatives can be susceptible to ring-opening by nucleophiles. For instance, the ring-opening of aziridines and azetidines with haloalcohols is a known method for synthesizing morpholines and their homologues. nih.govnih.gov Although this compound itself is not inherently strained, derivatization to introduce a good leaving group on the ring could facilitate such a transformation.

Hypothetical Derivatization Reactions and Products:

Based on the general reactivity of N-acylmorpholines, a series of potential derivatization reactions targeting the morpholine ring of this compound can be proposed. The following table outlines these hypothetical transformations and the expected products.

Reaction Type Reagents and Conditions Proposed Product Structure Modification to Morpholine Ring
α-Alkylation1. LDA, THF, -78 °C; 2. R-XIntroduction of an alkyl group at C2/C6
α-ArylationPd catalyst, ligand, base, Ar-XIntroduction of an aryl group at C2/C6
Oxidative CleavageVisible light, photosensitizer, O₂Ring-opening to form a linear amino ether

It is important to note that the nitro and thiobenzoyl groups may influence the reactivity of the morpholine ring and may themselves be susceptible to certain reaction conditions. Therefore, careful selection of reagents and reaction parameters would be crucial to achieve selective modification of the morpholine moiety. Further experimental studies are required to validate these proposed derivatization pathways for this compound.

Coordination Chemistry and Supramolecular Assembly

Ligand Properties of N-(3-Nitro-thiobenzoyl)-morpholine

This compound possesses several functional groups that make it a compelling ligand for coordination with metal ions. Its electronic and structural features, including a thioamide group, a nitro-substituted aromatic ring, and a morpholine (B109124) moiety, provide multiple potential donor sites for metal binding. Thioamides, in general, are known to have a greater affinity for certain metals compared to their amide counterparts. nih.gov

The coordination versatility of this compound arises from the presence of several heteroatoms that can act as electron-pair donors.

Sulfur and Nitrogen: The primary coordination center is the thioamide group (-C(S)N-). Thioamides and their derivatives, like thioureas and thiosemicarbazones, typically act as bidentate ligands, coordinating to metal ions through both the sulfur atom of the thione group and the adjacent nitrogen atom. researchgate.netmdpi.commdpi.com This forms a stable chelate ring, which is a common binding motif for these types of ligands. ijsr.net The deprotonated form of the ligand can form strong covalent bonds with metal centers. mdpi.com

Oxygen: The two oxygen atoms of the nitro group (-NO₂) also represent potential coordination sites. While the thioamide group is generally the preferred binding site, the nitro group's oxygen atoms can participate in coordination, particularly with hard metal ions or by forming bridges between metal centers in polymeric structures. nih.govmdpi.com However, coordination through the nitro group is less common, especially when stronger donor groups like thioamides are present. mdpi.com

Morpholine: The morpholine ring contains both a nitrogen and an oxygen atom. While these are potential donor sites, their involvement in coordination is less probable compared to the thioamide group, which is a much more effective chelating agent. The nitrogen atom of the morpholine ring is typically non-basic and less available for coordination in this structural context.

The presence of both soft (sulfur) and hard/borderline (nitrogen, oxygen) donor atoms allows this compound to form stable complexes with a wide array of metals. researchgate.net Thioamide-containing ligands readily react with both transition and main group metal ions to yield stable complexes. researchgate.net

Transition Metals: It is expected to form complexes with transition metals such as copper, nickel, cobalt, and zinc. researchgate.netijsr.net For instance, related N-morpholine substituted benzoyl thioureas have been shown to form square-planar complexes with Ni(II) and facial-octahedral complexes with Co(III). researchgate.net Copper(II) complexes with similar thioamide ligands have also been synthesized and characterized.

Main Group Metals: The versatile donor set also allows for coordination with main group elements, although this is often less explored than with transition metals.

Spectroscopic Characterization of Metal Complexes

Spectroscopic techniques are essential for elucidating the structure of metal complexes and confirming the coordination mode of the ligand.

Infrared (IR) Spectroscopy: Changes in the IR spectrum of the ligand upon complexation provide direct evidence of coordination. The thioamide group has characteristic vibrational bands. A decrease in the frequency of the C=S stretching vibration is a key indicator of the sulfur atom's involvement in bonding to the metal ion. mdpi.com Similarly, shifts in the N-H stretching frequency can indicate the participation of the thioamide nitrogen in coordination. researchgate.net

NMR Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Ni(II) in a square-planar geometry), ¹H and ¹³C NMR spectroscopy are powerful tools. researchgate.netresearchgate.net A downfield shift of the ¹³C signal for the thiocarbonyl carbon (C=S) upon complexation suggests a decrease in electron density, consistent with coordination through the sulfur atom. mdpi.com

Electronic (UV-Vis) Spectroscopy: The electronic spectrum of the ligand will change upon coordination to a metal ion. New absorption bands may appear due to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. researchgate.net Furthermore, d-d transitions can often be observed for transition metal complexes, providing information about the coordination geometry around the metal center. researchgate.net

Table 1: Expected Spectroscopic Changes upon Complexation
Spectroscopic TechniqueObserved ChangeInterpretation
Infrared (IR)Decrease in ν(C=S) frequencyCoordination of the thione sulfur atom to the metal center. mdpi.com
Infrared (IR)Shift in ν(N-H) frequencyInvolvement of the thioamide nitrogen atom in coordination. researchgate.net
¹³C NMRDownfield shift of the C=S signalReduced electron density on carbon, indicating sulfur coordination. mdpi.com
UV-VisAppearance of new absorption bandsCharge transfer transitions (LMCT/MLCT) and d-d electronic transitions confirming complex formation. researchgate.net

Structural Analysis of Coordination Compounds by X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of molecular structure, including bond lengths, bond angles, and coordination geometry. While no crystal structures of this compound complexes are publicly available, analysis of closely related compounds allows for reliable predictions.

For example, metal complexes of other N-acylthioureas and thioamides have been extensively studied. nih.gov Nickel(II) and Copper(II) complexes with bidentate N,S-donating ligands often adopt a slightly distorted square-planar geometry. researchgate.net Complexes of Fe(II) and Co(II) with similar ligands have been found to exhibit octahedral geometry, while Zn(II) complexes often form tetrahedral structures. researchgate.netjocpr.com The crystal structure of a related compound, N-[(morpholin-4-yl)carbonothioyl]-4-nitrobenzamide, has been determined, providing insight into the solid-state conformation. nih.gov In this structure, the morpholine ring adopts a chair conformation, and the molecule is not planar. nih.gov

Table 2: Illustrative Crystal Data for a Related Compound, N-[(morpholin-4-yl)carbonothioyl]-4-nitrobenzamide nih.gov
ParameterValue
Chemical FormulaC₁₂H₁₃N₃O₄S
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.9867 (11)
b (Å)7.4047 (11)
c (Å)14.261 (2)
α (°)88.654 (2)
β (°)82.805 (2)
γ (°)65.638 (2)

Supramolecular Interactions and Crystal Engineering Applications

Crystal engineering focuses on designing solid-state architectures by controlling intermolecular interactions. nih.gov The functional groups on this compound—the nitro group, the aromatic ring, and the thioamide linkage—are all capable of participating in significant non-covalent interactions that direct the assembly of molecules in the crystal lattice.

The nitro group is a strong hydrogen bond acceptor, while the thioamide N-H group is a hydrogen bond donor. nih.gov The aromatic ring can participate in π-π stacking and C-H···π interactions. nih.gov These interactions are fundamental synthons in supramolecular chemistry and can be exploited to build predictable and robust crystal structures.

In the solid state, molecules of this compound or its metal complexes are expected to self-assemble into higher-order structures through various intermolecular forces. Drawing parallels from the crystal structure of N-[(morpholin-4-yl)carbonothioyl]-4-nitrobenzamide, a clear pattern of self-assembly emerges. nih.gov

Hydrogen Bonding: Intermolecular N-H···O hydrogen bonds, involving the thioamide proton and an oxygen atom from the nitro group of an adjacent molecule, can link molecules into one-dimensional chains. nih.gov

π-π Stacking: These chains can then be further organized into a three-dimensional network through π-π stacking interactions between the aromatic rings of neighboring molecules. nih.gov

C-H···π Interactions: Additional stability is provided by weaker C-H···π interactions, where hydrogen atoms from one molecule interact with the electron cloud of a nearby aromatic ring. nih.gov

Influence of Molecular Design on Crystal Packing

The molecular architecture of this compound is characterized by several key features that collaboratively influence its aggregation in the solid state. The thiobenzoyl group provides a largely planar aromatic surface, while the morpholine ring typically adopts a stable chair conformation. The critical design element is the substitution of a nitro group at the 3-position of the phenyl ring.

The positioning of the nitro group is paramount. In contrast to a para-substituted analogue, the meta-positioning of the nitro group in this compound creates a distinct electronic and steric environment. This influences the formation of various non-covalent interactions that guide the crystal packing.

Intermolecular Interactions: The primary forces expected to govern the crystal packing of this compound include:

Hydrogen Bonds: The oxygen atoms of the nitro group are strong hydrogen bond acceptors. They are likely to engage in weak C-H···O hydrogen bonds with hydrogen atoms from the morpholine rings or the aromatic ring of neighboring molecules. The oxygen and nitrogen atoms of the morpholine ring can also act as hydrogen bond acceptors.

π-π Stacking Interactions: The electron-deficient nature of the nitro-substituted phenyl ring makes it a candidate for π-π stacking interactions with adjacent aromatic rings. The geometry of this stacking (e.g., parallel-displaced or T-shaped) will be influenced by the steric hindrance imposed by the morpholine and thioamide groups.

The interplay of these interactions leads to a specific three-dimensional arrangement of the molecules. For instance, hydrogen bonding networks can form chains or sheets, which are then further organized by π-π stacking and other weaker interactions.

Data on Analogous Structures:

To illustrate the influence of these functional groups, we can examine crystallographic data from analogous compounds. For example, in related nitro-substituted aromatic compounds, the nitro group is frequently observed participating in C-H···O hydrogen bonds, with typical H···O distances in the range of 2.2 to 2.8 Å. Similarly, π-π stacking interactions in such systems often exhibit centroid-to-centroid distances between 3.4 and 3.8 Å.

Interaction Type Typical Donor/Acceptor Atoms Typical Distance Range (Å)
C-H···O Hydrogen BondC-H (Morpholine/Aromatic) & O (Nitro)2.2 - 2.8
π-π StackingAromatic Ring ··· Aromatic Ring3.4 - 3.8

The conformation of the morpholine ring and its orientation relative to the thiobenzoyl plane are also critical. Steric hindrance between the morpholine ring and the substituents on the phenyl ring can influence the dihedral angles within the molecule, which in turn affects how the molecules can pack together.

Potential Applications in Materials Science and Catalysis Excluding Biological/medicinal Applications

Utilization as a Synthetic Building Block in Polymer Chemistry

While specific studies on the polymerization of N-(3-Nitro-thiobenzoyl)-morpholine are not extensively documented, the presence of the thioamide group suggests its potential as a monomer or a modifying agent in polymer synthesis. Research into other thioamide-containing compounds has demonstrated their successful incorporation into polymer backbones, offering unique properties.

Thioamides have been utilized in the synthesis of polybenzoxazines and in the radical copolymerization with vinyl monomers. rsc.orgacs.org In the case of polybenzoxazines, the thioamide group has been shown to reduce the curing temperature by promoting the ring-opening polymerization of the benzoxazine (B1645224) rings. rsc.orgrsc.org This is a significant advantage in polymer processing, as it can lower energy costs and reduce thermal stress on the material.

Furthermore, the direct radical copolymerization of thioamides with common vinyl monomers has been reported to create vinyl polymers with degradable thioether bonds in their backbones. acs.org This introduces a level of degradability into otherwise stable vinyl polymers, which is a desirable feature for creating more environmentally friendly materials. The thioamide's reactivity can be tuned by the substituents on the nitrogen atom, suggesting that the morpholine (B109124) group in this compound could influence the polymerization process and the final properties of the polymer. acs.org

The potential of this compound as a monomer is rooted in the reactivity of its C=S double bond in radical polymerizations. acs.org This allows for its incorporation into a variety of polymer chains, potentially imparting the properties of the nitro and morpholine groups to the bulk material.

Table 1: Potential Contributions of this compound in Polymer Chemistry

Feature Potential Application in Polymer Chemistry Supporting Evidence from Related Compounds
Thioamide Group Can act as a co-monomer in radical polymerizations. Thioamides have been successfully copolymerized with vinyl monomers. acs.org
Thioamide Group Can lower the curing temperature of thermosetting polymers like polybenzoxazines. Thioamide groups have been shown to catalytically promote ring-opening polymerization. rsc.orgrsc.org
Thioamide Group Can introduce degradable linkages into polymer backbones. Radical copolymerization of thioamides creates thioether bonds that are susceptible to degradation. acs.org

| Morpholine Group | May influence the reactivity of the thioamide and the properties of the resulting polymer. | Substituents on the nitrogen atom of the thioamide can tune its reactivity. acs.org |

Evaluation as a Component in Advanced Materials (e.g., Organic Semiconductors, Dyes)

The electronic properties of this compound, arising from the combination of the electron-withdrawing nitro group and the sulfur-containing thioamide, suggest its potential for use in advanced materials such as organic semiconductors.

Sulfur-containing polymers have garnered attention in materials science for their interesting properties, including semiconductivity. rsc.org The presence of sulfur in the thioamide group of this compound could contribute to the electronic conductivity of polymers that incorporate this compound.

The nitro group is a powerful electron-withdrawing group that can significantly influence the electronic structure of aromatic systems. researchgate.net This property is often exploited in the design of organic electronic materials, such as n-type organic semiconductors. By incorporating this compound into a polymer backbone, it may be possible to tune the electronic properties of the resulting material for specific applications in organic electronics.

While there is no direct research on the use of this compound as a dye, the presence of the nitro group, a known auxochrome, and the aromatic ring system could impart color to the molecule. However, without experimental data on its absorption and emission properties, its suitability as a dye remains speculative.

Role as an Organocatalyst or Precursor for Catalytic Species (if applicable and non-biological)

The thioamide functionality in this compound suggests a potential role as an organocatalyst. As mentioned previously, thioamide groups have been found to catalytically reduce the curing temperatures of benzoxazines, likely by generating thiols during heating which then promote the ring-opening polymerization. rsc.orgrsc.org This indicates that this compound could potentially act as a catalyst in similar polymerization reactions or other organic transformations where a thiol or a Lewis basic sulfur atom can facilitate the reaction.

While palladium on activated carbon is used as a catalyst in the synthesis of this compound for hydrogenation steps, this refers to its production rather than its application as a catalyst. vulcanchem.com There is currently no direct evidence of this compound itself being used as a precursor for other catalytic species in a non-biological context.

Exploration in Chemo- and Biosensor Development (Focusing on Chemical Sensing)

The structural components of this compound, namely the morpholine and thioamide groups, are of significant interest in the development of chemical sensors.

Morpholine-containing compounds have been successfully employed in the fabrication of chemical sensors for the detection of metal ions. scispace.comresearchgate.net For instance, polymers containing morpholine have been used to coat quartz crystal microbalance (QCM) sensors for the selective detection of Cu²⁺ ions in aqueous solutions. scispace.comresearchgate.net The morpholine moiety can act as a chelating ligand for metal ions. scispace.com Additionally, a phenolic Mannich base containing a morpholine unit has been developed as a fluorescent "turn-on" sensor for Al³⁺ and a "turn-off" sensor for Cu²⁺. nih.gov

The thioamide group also offers potential for chemical sensing. A covalent organic polymer featuring thioamide bonds has been utilized as a sensing material for the detection of H₂S gas at room temperature. acs.org The sulfur atom in the thioamide can act as a Lewis base, providing a binding site for analytes. acs.org

Given that this compound contains both a morpholine ring and a thioamide group, it is a promising candidate for the development of novel chemosensors. It could potentially be used as a recognition element for metal ions, similar to other morpholine-containing compounds, or for the detection of specific gases like H₂S. The combination of these two functional groups within a single molecule might lead to sensors with enhanced selectivity or sensitivity.

Table 2: Potential of this compound in Chemical Sensor Development

Functional Group Potential Sensing Application Mechanism/Principle from Related Compounds
Morpholine Detection of metal ions (e.g., Cu²⁺, Al³⁺). Acts as a chelating ligand, leading to a measurable signal (e.g., change in mass on a QCM, fluorescence). scispace.comresearchgate.netnih.gov
Thioamide Detection of gases (e.g., H₂S). The sulfur atom can act as a Lewis basic binding site for the analyte. acs.org

| Combined | Potentially enhanced selectivity or sensitivity for various analytes. | The presence of multiple binding sites (nitrogen of morpholine, sulfur of thioamide) could lead to cooperative binding effects. |

Conclusion and Future Research Directions

Summary of Key Academic Findings and Contributions

Academic research on morpholine (B109124), nitroaromatic compounds, and thioamides offers a foundational understanding applicable to N-(3-Nitro-thiobenzoyl)-morpholine.

The morpholine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacokinetic properties. researchgate.nete3s-conferences.orgnih.gov Its presence often improves aqueous solubility and metabolic stability. Synthetic strategies for creating substituted morpholines are numerous and continue to be an active area of research, with methods ranging from intramolecular cyclization to transition-metal-catalyzed reactions. researchgate.netresearchgate.net

Nitroaromatic compounds are pivotal intermediates in industrial synthesis, particularly for dyes, polymers, and explosives. nih.gov The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution. mdpi.com This property is fundamental to the synthesis of compounds like 4-(4-nitrophenyl)thiomorpholine. mdpi.com The toxicology and environmental impact of nitroaromatics are also well-documented, with many being recognized as priority pollutants due to their persistence and potential for bioreduction into carcinogenic amines. nih.gov

Thioamides are isosteres of amides with unique chemical properties. The substitution of the carbonyl oxygen with sulfur alters the electronic and steric environment, impacting hydrogen bonding capabilities and nucleophilicity. nih.gov This has made them valuable probes in peptide and protein chemistry. nih.govnih.gov The synthesis of thioamides itself presents challenges, and various methods have been developed, from using classical thionating reagents to more modern approaches involving elemental sulfur. nih.govresearchgate.net

Collectively, the literature on these related structures provides a solid starting point for investigating this compound. The established bioactivity of the morpholine ring, the reactivity conferred by the nitro group, and the unique properties of the thioamide linkage suggest that this compound could have interesting applications, warranting further study.

Unresolved Questions and Challenges in the Chemistry of this compound

The absence of specific research on this compound means that fundamental questions about its chemistry remain unanswered. The challenges in studying this compound would likely stem from the interplay of its functional groups.

A primary challenge lies in its synthesis and stability . While the synthesis could conceptually involve the reaction of 3-nitro-thiobenzoyl chloride with morpholine, the stability of the thioacyl chloride precursor could be a hurdle. Furthermore, thioamides can be prone to side reactions, such as epimerization or degradation under certain conditions, which would need to be carefully managed during synthesis and purification. acs.orgchemrxiv.orgnih.gov

The reactivity profile of this compound is another area ripe for investigation. The nitro group can be reduced to an amine, opening up avenues for further functionalization. The thioamide sulfur is nucleophilic and can participate in various reactions. The interplay between these reactive sites and their potential for intramolecular interactions is a key unresolved aspect of its chemistry.

Finally, the biological and material properties of the compound are entirely unexplored. Given that morpholine derivatives often exhibit biological activity and nitroaromatics can have applications in materials science, the potential utility of this compound remains a significant unknown.

Future Research Avenues: Novel Synthetic Strategies and Advanced Characterization Techniques

Future research on this compound should initially focus on establishing reliable and efficient synthetic routes.

Novel Synthetic Strategies:

Flow Chemistry: Utilizing microreactor technology could offer better control over reaction parameters, potentially improving the yield and purity of the compound while minimizing the handling of potentially hazardous intermediates.

Catalytic Thionation: Exploring modern catalytic methods for the conversion of the corresponding amide, N-(3-Nitro-benzoyl)-morpholine, to the thioamide could provide a milder and more efficient alternative to classical thionating agents.

One-Pot Syntheses: Developing a one-pot procedure starting from 3-nitrobenzoic acid, morpholine, and a sulfur source would be a highly atom-economical and streamlined approach. nih.gov

Advanced Characterization Techniques:

Multinuclear NMR Spectroscopy: In-depth 1D and 2D NMR studies (¹H, ¹³C, ¹⁴N, ¹⁵N) would be essential for unambiguously confirming the structure and for studying the conformational dynamics of the molecule in solution.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information about the solid-state conformation, bond lengths, and angles, offering insights into intermolecular interactions. mdpi.com

Mass Spectrometry: High-resolution mass spectrometry would be crucial for confirming the molecular weight and elemental composition. Tandem mass spectrometry (MS/MS) could be used to probe the fragmentation patterns, providing further structural information.

Prospects for Expanded Theoretical Studies and Mechanistic Insights

Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound and for guiding experimental work.

Expanded Theoretical Studies:

Density Functional Theory (DFT) Calculations: DFT methods can be employed to calculate the optimized geometry, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties such as the molecular electrostatic potential surface, which can indicate sites of reactivity. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM): This analysis can provide a deeper understanding of the nature of the chemical bonds and non-covalent interactions within the molecule.

Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational landscape of the molecule in different solvents and at various temperatures, providing insights into its flexibility and dynamic behavior.

Mechanistic Insights:

Reaction Pathway Modeling: Theoretical calculations can be used to model potential reaction mechanisms, such as the reduction of the nitro group or the hydrolysis of the thioamide, by calculating the energies of transition states and intermediates. researchgate.net This can help in understanding the feasibility of different chemical transformations.

Spectroscopic Prediction: Computational methods can predict NMR chemical shifts and UV-Vis absorption spectra, which can aid in the interpretation of experimental data.

Docking Studies: If a potential biological target is identified, molecular docking simulations can be used to predict the binding mode and affinity of this compound, guiding the design of more potent analogs.

Q & A

Basic: What are the recommended synthetic routes for preparing N-(3-Nitro-thiobenzoyl)-morpholine?

Methodological Answer:
The synthesis of this compound can be approached using electrophilic acylation or nucleophilic substitution strategies. A viable method involves reacting thiobenzoyl chloride derivatives with morpholine under anhydrous conditions. For example:

  • Phosphorus Oxychloride Method : React N-(aminobenzenesulphonyl)morpholine with nitro-substituted thiobenzoyl chloride in anhydrous THF containing triethylamine at low temperatures (-15°C). This method is effective for achieving high yields (74–88%) and analytical purity .
  • Chloroacetyl Chloride Pathway : Substitute chloroacetyl chloride with 3-nitro-thiobenzoyl chloride in acetone or DMF, followed by reaction with morpholine. Monitor reaction progression via IR spectroscopy (disappearance of C-Cl absorption at ~724 cm⁻¹) .

Advanced: How do reaction conditions influence nitrolysis pathways in morpholine derivatives?

Methodological Answer:
Nitrolysis of morpholine derivatives, such as N-nitrosomorpholine, is highly dependent on nitric acid concentration and temperature. In fuming HNO₃ (>90%) at 40°C, nitrolysis proceeds via a nitrosation intermediate, converting N-nitrosomorpholine to N-nitromorpholine over 6 hours (confirmed by ¹H-NMR at δ 3.83 ppm). Below 70% HNO₃, no significant conversion occurs even at elevated temperatures (80°C). Computational studies suggest a two-step mechanism: (i) protonation of the nitrosamine group and (ii) nucleophilic attack by NO₂⁻ .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • IR : Identify nitro (1520–1350 cm⁻¹) and thiocarbonyl (C=S, ~1250 cm⁻¹) groups.
    • ¹H-NMR : Morpholine protons appear at δ 3.76 ppm (C-O-C), while aromatic protons in the nitro-thiobenzoyl group resonate at δ 7.5–8.5 ppm .
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures >98% purity. Use C18 columns and acetonitrile/water mobile phases .

Advanced: How can computational modeling resolve contradictions in reaction mechanisms for morpholine derivatives?

Methodological Answer:
Density Functional Theory (DFT) studies can model transition states and intermediates in nitrolysis or acylation reactions. For example:

  • Electrophilic Acylation : Simulate the interaction between morpholine’s lone pair on nitrogen and the electrophilic center of 3-nitro-thiobenzoyl chloride. Compare activation energies for pathways involving POCl₃ vs. chloroacetyl chloride to rationalize yield discrepancies .
  • Nitrolysis Kinetics : Calculate Gibbs free energy changes (ΔG) under varying HNO₃ concentrations to explain experimental observations of incomplete conversion .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Storage Conditions : Store in sealed, light-resistant containers at 2–8°C. Avoid prolonged exposure to moisture, as hydrolysis of the thiocarbonyl group can occur.
  • Degradation Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to detect hydrolysis products (e.g., free morpholine or nitrobenzoic acid) .

Advanced: How does the electronic nature of substituents affect the biological activity of nitro-thiobenzoyl morpholines?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity, increasing reactivity with biological nucleophiles (e.g., cysteine residues). Test antibacterial activity against Gram-positive/negative strains using agar diffusion assays. Derivatives with para-nitro substitution show 2–4x higher inhibition zones compared to ortho-substituted analogs .
  • Metabolic Stability : Assess oxidative stability in liver microsomes (e.g., rat S9 fraction) to evaluate potential for nitro-reduction or sulfoxidation .

Basic: How can researchers optimize purification of this compound?

Methodological Answer:

  • Recrystallization : Use ethanol/water (7:3 v/v) at 0°C to isolate crystalline product.
  • Column Chromatography : Employ silica gel with gradient elution (hexane → ethyl acetate) to remove unreacted morpholine or nitro-thiobenzoyl chloride. Monitor fractions by TLC (Rf = 0.5 in ethyl acetate) .

Advanced: What strategies mitigate side reactions during thiobenzoylation of morpholine?

Methodological Answer:

  • Temperature Control : Maintain reactions below 0°C to suppress hydrolysis of thiobenzoyl chloride.
  • Catalytic Additives : Add molecular sieves (3Å) to absorb HCl byproducts, shifting equilibrium toward product formation.
  • Stoichiometric Adjustments : Use 1.2 equivalents of morpholine to ensure complete consumption of the acyl chloride .

Basic: Are there established protocols for scaling up synthesis of nitro-thiobenzoyl morpholines?

Methodological Answer:

  • Batch Reactor Setup : Scale reactions using jacketed reactors with precise temperature control (-15°C to 25°C).
  • Safety Protocols : Implement inert gas (N₂) purging to prevent oxidation of the thiocarbonyl group.
  • Yield Optimization : Pilot studies show 73% yield at 100 g scale using the phosphorus oxychloride method .

Advanced: How can isotopic labeling (e.g., ¹⁵N) aid in mechanistic studies of nitro-thiobenzoyl morpholines?

Methodological Answer:

  • Tracer Studies : Synthesize ¹⁵N-labeled morpholine to track nitrogen migration during nitrolysis via ¹H-¹⁵N HMBC NMR.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of ¹⁴N vs. ¹⁵N derivatives to identify rate-determining steps (e.g., N–O bond cleavage) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.